N-(benzo[d]thiazol-5-yl)-3-(methylthio)benzamide
Description
Properties
IUPAC Name |
N-(1,3-benzothiazol-5-yl)-3-methylsulfanylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2OS2/c1-19-12-4-2-3-10(7-12)15(18)17-11-5-6-14-13(8-11)16-9-20-14/h2-9H,1H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGUVVAOUYPRGMV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC(=C1)C(=O)NC2=CC3=C(C=C2)SC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(benzo[d]thiazol-5-yl)-3-(methylthio)benzamide typically involves the reaction of 5-amino-2-mercaptobenzothiazole with 3-(methylthio)benzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving automated reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
N-(benzo[d]thiazol-5-yl)-3-(methylthio)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine or thiol derivatives.
Substitution: The benzamide group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base such as sodium hydride.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and thiols.
Substitution: Various substituted benzamides and benzothiazoles.
Scientific Research Applications
Anti-Tubercular Activity
Recent studies have highlighted the potential of benzothiazole derivatives, including N-(benzo[d]thiazol-5-yl)-3-(methylthio)benzamide, as anti-tubercular agents.
- Mechanism and Efficacy : A review focused on various synthetic pathways for benzothiazole derivatives reported that compounds synthesized through methods like Knoevenagel condensation exhibited promising in vitro activity against Mycobacterium tuberculosis (Mtb). The newly synthesized derivatives demonstrated better inhibition potency compared to standard anti-TB drugs, indicating their potential as effective treatments for tuberculosis .
- Case Studies : Specific derivatives were evaluated for their Minimum Inhibitory Concentrations (MICs), showing significant activity against Mtb strains. For instance, compounds derived from benzothiazole structures displayed MIC values that were competitive with established treatments .
Antimicrobial Activity
The antimicrobial properties of this compound have been explored extensively.
- Broad-Spectrum Efficacy : In a study examining a series of heteroaryl-benzothiazoles, it was found that these compounds exhibited notable antibacterial activity against Escherichia coli and Candida albicans, with MIC values ranging from 15.6 to 125 µg/mL. The synthesized derivatives outperformed traditional antibiotics such as ampicillin and streptomycin .
- Toxicity and Selectivity : The low toxicity profile (LD50 between 350–1000 mg/kg) of these compounds further supports their potential for therapeutic use in treating infections caused by resistant strains .
Anticancer Properties
The anticancer potential of this compound has been documented in multiple studies.
- Cytotoxic Activity : Research indicates that benzothiazole derivatives exhibit significant cytotoxic effects against various cancer cell lines. For example, certain derivatives showed GI50 values (concentration required to inhibit cell growth by 50%) as low as 0.4 µM against the MCF-7 breast cancer cell line .
- Mechanistic Insights : The anticancer activity has been attributed to the ability of these compounds to induce apoptosis in cancer cells through the activation of caspase pathways and inhibition of cell proliferation .
Summary of Biological Activities
The following table summarizes the biological activities associated with this compound and related compounds:
Mechanism of Action
The mechanism of action of N-(benzo[d]thiazol-5-yl)-3-(methylthio)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the growth of cancer cells by interfering with cell signaling pathways or inducing apoptosis .
Comparison with Similar Compounds
Pyrimidinone-Based Benzamides
The compound N-(1-(4-Ethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-methyl-1H-pyrazol-5-yl)-3-(methylthio)benzamide (30) shares the 3-(methylthio)benzamide backbone but replaces the benzo[d]thiazole group with a pyrimidinone-pyrazole hybrid.
Piperidine-Linked Benzamides
Compounds such as CCG258205 (14an) and CCG258207 (14ao) feature a piperidine core with fluorophenyl and pyridyl substituents. Unlike N-(benzo[d]thiazol-5-yl)-3-(methylthio)benzamide, these derivatives prioritize interactions with G protein-coupled receptor kinases (GRKs) due to their extended hydrophobic and hydrogen-bonding motifs .
Pesticidal Derivatives
Derivatives like N-(But-2-yn-1-yl)-N-(4-methyl-2-(pyridin-3-yl)thiazol-5-yl)-3-(methylthio)propanamide (P17, P31, P32) share the 3-(methylthio) group but incorporate propanamide and thiazole moieties. These structural modifications enhance pesticidal activity by improving membrane permeability and target specificity in agricultural applications .
Key Findings :
- Piperidine-linked benzamides exhibit superior synthetic yields (up to 90%) compared to pyrimidinone or cyclopropane derivatives, likely due to optimized coupling conditions .
- Lower yields in thiazole-cyclopropane derivatives (16–25%) suggest challenges in cyclopropane ring formation or steric hindrance during coupling .
Kinase Inhibition
Piperidine-benzamides (e.g., CCG258205) demonstrate high selectivity for GRK2, a kinase involved in cardiovascular and neurological disorders. In contrast, benzo[d]thiazole-containing compounds may exhibit broader kinase inhibition due to the planar aromatic system’s ability to intercalate into ATP-binding pockets .
Antimicrobial and Pesticidal Activity
Thiazole derivatives (e.g., P17) with 3-(methylthio) groups show potent pesticidal activity, attributed to the sulfur atom’s role in disrupting insect acetylcholinesterase. Benzo[d]thiazole analogues could enhance this effect through increased lipophilicity and metabolic stability .
ADME Properties
The 3-(methylthio) group in all analogues improves metabolic stability by resisting oxidative degradation. However, benzo[d]thiazole’s aromaticity may reduce solubility compared to pyrimidinone or piperidine derivatives, necessitating formulation adjustments for therapeutic use .
Data Tables
Table 1: Structural and Functional Comparison
Biological Activity
N-(benzo[d]thiazol-5-yl)-3-(methylthio)benzamide is a compound of significant interest in medicinal chemistry, particularly for its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant research findings.
1. Chemical Structure and Synthesis
This compound is synthesized through the reaction of 5-amino-2-mercaptobenzothiazole with 3-(methylthio)benzoyl chloride. The synthesis typically involves the use of a base like triethylamine in an organic solvent such as dichloromethane, followed by purification methods like recrystallization or column chromatography to isolate the final product.
2.1 Anticancer Properties
Research indicates that benzothiazole derivatives, including this compound, exhibit notable anticancer activities. These compounds have been tested against various human cancer cell lines, demonstrating significant cytotoxic effects. For instance, studies have shown that benzothiazole derivatives can inhibit tumor-associated carbonic anhydrases, which play a crucial role in cancer progression .
Table 1: Cytotoxic Activity Against Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | MCF-7 (breast cancer) | TBD |
| Benzothiazole derivative A | U-937 (human macrophage) | 0.57 |
| Benzothiazole derivative B | THP-1 (human leukemia) | 0.4 |
| Benzothiazole derivative C | B16-F10 (mouse melanoma) | TBD |
Note: TBD = To Be Determined from further studies.
2.2 Antimicrobial Activity
Additionally, this compound has been investigated for its antimicrobial properties. Studies suggest that benzothiazole derivatives possess broad-spectrum activity against various pathogens, including bacteria and fungi. The minimum inhibitory concentrations (MICs) for several strains have been reported to be in the range of 15.6–250 µg/mL .
Table 2: Antimicrobial Activity
| Pathogen | MIC (µg/mL) |
|---|---|
| E. coli | 15.6 |
| C. albicans | 125 |
| Staphylococcus aureus | TBD |
The mechanism of action for this compound primarily involves its interaction with cellular targets that lead to the inhibition of cancer cell proliferation and induction of apoptosis. It is hypothesized that the compound interferes with key signaling pathways within cells, leading to cell cycle arrest and programmed cell death.
4. Case Studies and Research Findings
Recent studies have highlighted the efficacy of this compound in various experimental setups:
- In Vitro Studies : A study evaluated the cytotoxic effects of this compound on multiple cancer cell lines using crystal violet assays. Results indicated significant antiproliferative activity with IC50 values comparable to established chemotherapeutic agents .
- In Vivo Studies : Preliminary animal studies are underway to assess the therapeutic potential and safety profile of this compound in treating tumors.
Q & A
Basic: What are the established synthetic routes for N-(benzo[d]thiazol-5-yl)-3-(methylthio)benzamide, and what reaction conditions optimize yield?
Answer:
The compound is synthesized via condensation of 5-aminobenzo[d]thiazole with 3-(methylthio)benzoyl chloride in dichloromethane (DCM) under basic conditions (e.g., triethylamine) at room temperature . Key considerations:
- Solvent choice : Polar aprotic solvents like DCM enhance reactivity and prevent side reactions.
- Base selection : Triethylamine neutralizes HCl byproducts, improving reaction efficiency.
- Purification : Column chromatography or recrystallization (e.g., using ethanol/water mixtures) yields >90% purity.
For scalability, reflux conditions (e.g., 40–50°C) reduce reaction time by 30–40% without compromising yield .
Basic: How is the structural integrity of this compound confirmed post-synthesis?
Answer:
Standard characterization includes:
- NMR spectroscopy :
- Mass spectrometry : Molecular ion peak at m/z 300.4 ([M+H]⁺) matches the molecular formula C₁₄H₁₂N₂S₂ .
- HPLC : Retention time consistency (e.g., 11–12 min under C18 reverse-phase conditions) ensures purity >95% .
Advanced: How can researchers resolve contradictions in reported biological activity (e.g., antimicrobial vs. anticancer efficacy)?
Answer:
Discrepancies often arise from:
- Assay variability : Use standardized protocols (e.g., CLSI guidelines for antimicrobial testing; MTT assays for cytotoxicity) .
- Structural analogs : Substitutions on the benzamide or thiazole ring (e.g., halogenation) alter bioactivity. For example:
- Target profiling : Use computational docking (e.g., AutoDock Vina) to predict binding affinities for enzymes like tyrosine kinases or DNA gyrase , aligning with experimental IC₅₀ values .
Advanced: What strategies are recommended for optimizing selective oxidation of the methylthio group to sulfoxide/sulfone derivatives?
Answer:
Selective oxidation is achieved using:
- Selectfluor : Converts methylthio (-SMe) to sulfone (-SO₂Me) in acetonitrile/water (yield: 85–90%) without oxidizing the thiazole ring .
- mCPBA (meta-chloroperbenzoic acid) : Generates sulfoxide (-SOMe) intermediates at 0°C (stoichiometric control prevents over-oxidation) .
Key parameters : - Solvent polarity : Acetonitrile enhances electrophilic fluorination efficiency.
- Temperature : Lower temps (0–5°C) minimize side reactions in sulfoxide synthesis.
- Monitoring : TLC (Rf shift from 0.6 to 0.3 in ethyl acetate/hexane) tracks progress .
Advanced: How does the compound’s thiazole-benzamide scaffold influence its pharmacokinetic (PK) properties?
Answer:
- Lipophilicity : LogP ~3.2 (predicted via ChemDraw) suggests moderate blood-brain barrier penetration but may limit aqueous solubility.
- Metabolic stability : The methylthio group undergoes CYP450-mediated oxidation (primarily CYP3A4), generating sulfoxide metabolites with extended half-lives (t₁/₂: 6–8 hours in murine models) .
- SAR insights :
Basic: What in vitro assays are recommended for initial biological screening?
Answer:
- Antimicrobial : Broth microdilution (CLSI M07/M38) against Gram-positive (S. aureus), Gram-negative (E. coli), and fungal (C. albicans) strains .
- Anticancer :
- Enzyme inhibition : Fluorescence-based assays (e.g., ADP-Glo™ Kinase Assay) for kinase targets .
Advanced: How can computational methods guide the design of analogs with improved target specificity?
Answer:
- Molecular docking : Use PDB structures (e.g., EGFR: 1M17) to model ligand-receptor interactions. For example:
- QSAR modeling :
Basic: What safety and handling protocols are essential for this compound?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
